N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with a sulfonamide group and a chlorinated methylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a urea derivative under acidic or basic conditions.
Chlorination and Methylation: The phenyl ring is chlorinated and methylated using appropriate reagents such as chlorine gas and methyl iodide.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the chlorinated methylphenyl pyrimidine with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity starting materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, altering the compound’s reactivity.
Condensation Reactions: The pyrimidine ring can undergo condensation reactions with various nucleophiles, forming new derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrimidines, sulfonamides, and phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The chlorinated phenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-thiol
- N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-amine
Uniqueness
N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and chlorinated phenyl groups makes it particularly versatile in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Properties
CAS No. |
887461-84-9 |
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Molecular Formula |
C11H10ClN3O4S |
Molecular Weight |
315.73 |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H10ClN3O4S/c1-6-2-3-7(12)4-8(6)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17) |
InChI Key |
WRDFHBPWCKPBOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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